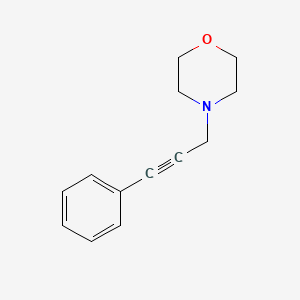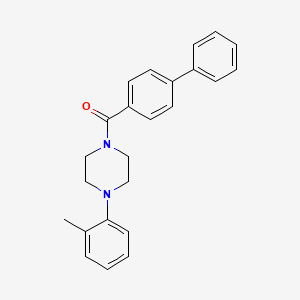![molecular formula C15H13ClN2O2S B5842885 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)
2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CMF-019, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMF-019 is a thioamide derivative that belongs to the class of benzamides and possesses a unique molecular structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. In addition, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. By inhibiting NF-κB, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide reduces inflammation and prevents the progression of inflammatory diseases.
Biochemical and Physiological Effects:
2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines and animal models. In addition, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases and neurodegenerative disorders. Furthermore, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is its low toxicity and high selectivity towards cancer cells and inflammatory cells. 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have minimal side effects in animal models, making it a promising candidate for drug development. However, one of the limitations of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in humans.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. One potential area of research is the development of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide as a novel anticancer drug. Further studies are needed to determine the efficacy and safety of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in human clinical trials. In addition, the mechanism of action of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide needs to be further elucidated to identify potential targets for drug development. Another potential area of research is the development of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in animal models of neurodegenerative diseases. Overall, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully explore its potential.
In conclusion, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a thioamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The synthesis of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is relatively simple and cost-effective, making it easily accessible for scientific research. 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to possess various biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation and oxidative stress. However, further studies are needed to determine the optimal dosage and administration route for 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in humans, as well as to fully elucidate its mechanism of action and potential targets for drug development.
Métodos De Síntesis
The synthesis of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding potassium salt. The potassium salt is then reacted with 2-chlorobenzoyl chloride to produce 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in high yield and purity. This synthesis method is relatively simple and cost-effective, making 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide easily accessible for scientific research.
Aplicaciones Científicas De Investigación
2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing inflammation in animal models. Furthermore, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has demonstrated neuroprotective effects by preventing neuronal cell death and reducing oxidative stress in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-6-4-5-10(9-11)17-15(21)18-14(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUXFHLIWQYNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)

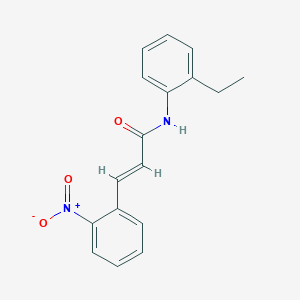


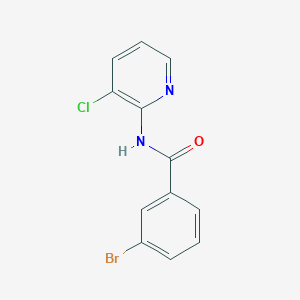
![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
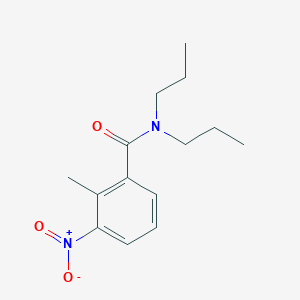
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)
